molecular formula C12H14O2 B177528 Benzyl Pent-4-enoate CAS No. 113882-48-7

Benzyl Pent-4-enoate

Cat. No.: B177528
CAS No.: 113882-48-7
M. Wt: 190.24 g/mol
InChI Key: XHZWDEGVEUATPY-UHFFFAOYSA-N
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Description

Benzyl Pent-4-enoate, also known as Benzyl 4-pentenoate, is an organic compound with the chemical formula C12H14O2. It is a colorless liquid with a pleasant aromatic odor. This compound is commonly used in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Pent-4-enoate is typically synthesized through the esterification reaction between benzyl alcohol and pent-4-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial distillation columns .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl Pent-4-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl Pent-4-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • Benzyl acetate
  • Benzyl propionate
  • Benzyl butyrate

Comparison: Benzyl Pent-4-enoate is unique due to its pent-4-enoate group, which imparts distinct chemical properties and reactivity. Compared to similar compounds like benzyl acetate and benzyl propionate, this compound has a longer carbon chain and an unsaturated bond, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

benzyl pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZWDEGVEUATPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434766
Record name 4-Pentenoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113882-48-7
Record name 4-Pentenoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl bromide (7.19 g, 42.04 mmol) was added to a solution of 4-pentenoic acid (6) (5.05 g, 50.45 mmol, 1.2 eq.) in acetone (75 ml) at RT under N2. Anhydrous potassium carbonate (29.05 g, 210.19 mmol, 5.0 eq.) and tetrabutylammonium iodide (0.776 g, 2.102 mmol, 0.05 eq.) were added and the resulting suspension was stirred over 2 days. LCMS analysis showed mainly product.
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
29.05 g
Type
reactant
Reaction Step Two
Quantity
0.776 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 10.53 g (105 mmol) of pent-4-enoic acid in 150 ml ethanol was added 17.1 g (52.5 mmol) of Cs2CO3 and the reaction mixture was stirred at 40° C. for 2 h. The solvent was removed in vacuo, the residue coevaporated three times with toluene and then dissolved in 150 ml of DMF. 17.96 g (105 mmol) of benzyl bromide were added and the reaction mixture stirred at room temperature for 48 h. The reaction mixture was filtered, diluted with water and extracted three times with heptane. The combined organic phases were dried over MgSO4, filtered and the solvent was removed in vacuo. Yield: 19.92 g.
Quantity
10.53 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.96 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of K2CO3 (4.17 g, 30.2 mmol) and pent-4-enoic acid (3.01 g, 29.2 mmol) in DMF (25 mL) was stirred at room temperature for 5 minutes. Benzyl bromide (3.55 mL, 29.3 mmol) was added from a syringe over 3 minutes, and the resulting white suspension was stirred at room temperature for 23 hours, then diluted with water (150 mL) and extracted with EtOAc (3×50 mL). The combined extract was washed with saturated brine (30 mL) and concentrated under vacuum to leave the title compound. 1H NMR (300 MHz, CD3OD) δ ppm 2.30-2.41 (m, 2H) 2.42-2.50 (m, 2H) 4.96 (dddd, J=10.2, 1.7, 1.4, 1.0 Hz, 1H) 5.03 (dq, J=17.3, 1.6 Hz, 1H) 5.11 (s, 2H) 5.82 (tdd, J=17.0, 10.4, 6.3 Hz, 1H) 7.25-7.38 (m, 5H).
Name
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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